molecular formula C9H13N3 B12908752 N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine CAS No. 83256-17-1

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine

Cat. No.: B12908752
CAS No.: 83256-17-1
M. Wt: 163.22 g/mol
InChI Key: RJQDPWFZFYTWJS-SNAWJCMRSA-N
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Description

N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is a chemical compound with the molecular formula C9H13N3 It is known for its unique structure, which includes a pyrimidine ring substituted with a methyl group and an ethenamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
  • N,N-Dimethyl-1-piperazineethanamine

Uniqueness

N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is unique due to its specific structure, which includes a pyrimidine ring with a methyl substitution. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

83256-17-1

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine

InChI

InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)4-5-12(2)3/h4-7H,1-3H3/b5-4+

InChI Key

RJQDPWFZFYTWJS-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=NC=N1)/C=C/N(C)C

Canonical SMILES

CC1=CC(=NC=N1)C=CN(C)C

Origin of Product

United States

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